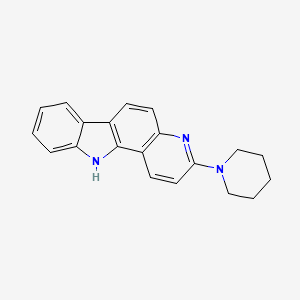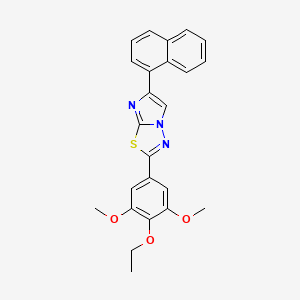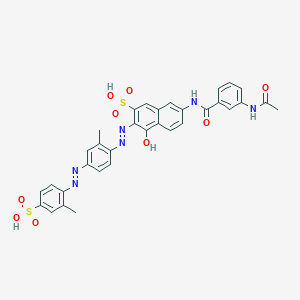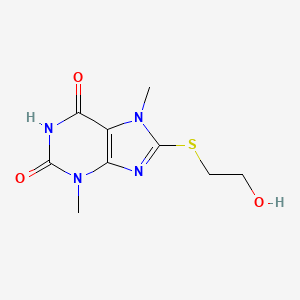
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C21H34N2O4·HCl. This compound is known for its unique structure, which includes an octyloxyphenyl group and a morpholinoethyl ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 3-(octyloxy)aniline with 2-(morpholino)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the octyloxy and morpholino groups.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of an octyloxyphenyl group.
Carbamic acid, phenyl-, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group instead of a morpholino group.
Uniqueness
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its combination of an octyloxyphenyl group and a morpholinoethyl ester moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
112923-04-3 |
|---|---|
Formule moléculaire |
C21H35ClN2O4 |
Poids moléculaire |
415.0 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(3-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O4.ClH/c1-2-3-4-5-6-7-14-26-20-10-8-9-19(18-20)22-21(24)27-17-13-23-11-15-25-16-12-23;/h8-10,18H,2-7,11-17H2,1H3,(H,22,24);1H |
Clé InChI |
TXXDYLRIFSRIDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)






